1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide
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Overview
Description
1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound that features a combination of fluorinated phenyl, thiophene, and oxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Formation of the 2,5-difluorophenyl group: This can be achieved through halogenation reactions using fluorinating agents.
Synthesis of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis or by using sulfur sources in cyclization reactions.
Oxane ring formation: This involves the cyclization of appropriate diols or epoxides.
Coupling reactions: The final step involves coupling the different moieties using reagents such as sulfonyl chlorides and bases to form the methanesulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions on the phenyl ring could yield various substituted derivatives.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorinated phenyl group and thiophene ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: This compound shares the difluorophenyl and thiophene groups but differs in the presence of a pyrazole ring instead of an oxane ring.
4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound contains thiophene rings but differs in the core structure, which is a benzothiadiazole.
Uniqueness
1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its combination of fluorinated phenyl, thiophene, and oxane groups, which confer specific electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S2/c18-14-3-4-15(19)13(10-14)11-25(21,22)20-12-17(5-7-23-8-6-17)16-2-1-9-24-16/h1-4,9-10,20H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJWOJKDPBMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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